Tetrabromohydroquinone

Beschreibung

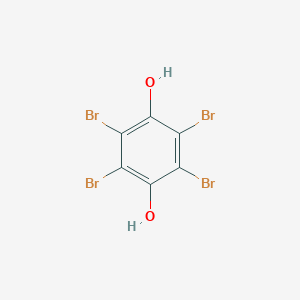

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrabromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFQULSULHRJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870992 | |

| Record name | 2,3,5,6-Tetrabromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2641-89-6 | |

| Record name | 2,3,5,6-Tetrabromo-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrabromohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2641-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrabromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrabromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Tetrabromohydroquinone

Novel Synthetic Routes and Optimization for TBHQ Production

The synthesis of tetrabromohydroquinone has traditionally been achieved through the direct bromination of hydroquinone (B1673460). However, contemporary research focuses on developing more sustainable and controlled synthetic protocols.

Exploration of Sustainable and Green Synthesis Protocols

The pursuit of environmentally benign chemical processes has spurred investigations into greener methods for TBHQ synthesis. One approach involves the use of less hazardous reagents and solvent systems. For instance, the synthesis of silver nanoparticles has been demonstrated using gallic acid as both a reducing and capping agent, highlighting a move towards plant-derived and non-hazardous materials in chemical synthesis. researchgate.nettaylorandfrancis.com This ethos of green chemistry, emphasizing atom economy, safety, and waste reduction, is being applied to the synthesis of complex molecules. researchgate.net The use of plant extracts, rich in secondary metabolites, as reducing and stabilizing agents for nanoparticle synthesis further underscores the potential for bio-inspired, eco-friendly chemical production. researchgate.net While direct examples for TBHQ are not prevalent in the search results, the trend in related fields suggests a future direction for its synthesis.

Controlled Bromination Techniques for Selective Derivatization

The synthesis of TBHQ itself can be achieved by reacting hydroquinone with bromine in a solvent mixture like glacial acetic acid and methanol (B129727), followed by the addition of nitric acid to remove excess bromine. nih.gov Beyond its own synthesis, TBHQ is a crucial starting material for producing a variety of derivatives. Controlled derivatization is key to tuning the properties of the final products. For example, thermoresponsive dendrimers have been synthesized from TBHQ and oligoethylene glycol derivatives. researchgate.netsigmaaldrich.com The synthesis of these dendrimers can be achieved using a divergent method. slideshare.net

Furthermore, TBHQ can undergo nucleophilic substitution reactions. For instance, it can be reacted with glycidol (B123203) derivatives to introduce diol groups, which themselves can be further derivatized. Another example is the reaction of TBHQ with furan-containing alcohols in a Mitsunobu reaction to form ether linkages, a key step in the total synthesis of complex natural products like vineomycinone B2 methyl ester. nih.govnih.gov These examples showcase how the bromine atoms on the TBHQ ring can be selectively replaced to build more complex molecular architectures.

Reaction Mechanisms and Kinetics of TBHQ

The chemical reactivity of this compound is multifaceted, involving a range of reaction types from redox cycling and electron transfer to nucleophilic additions and substitutions. Understanding these mechanisms is critical for predicting its behavior in various chemical and biological systems.

Redox Cycling and Electron Transfer Pathways in TBHQ Reactions

Quinones, including halogenated ones like TBHQ, are highly redox-active molecules. researchgate.net They can undergo one- or two-electron reduction processes. acs.org The one-electron reduction of a quinone leads to the formation of a semiquinone radical. acs.org This semiquinone can then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals, initiating a cascade of oxidative reactions. acs.org This process of alternating between the quinone and semiquinone forms is known as redox cycling. researchgate.net

The standard redox potential of quinones is influenced by the substituents on the ring; electron-withdrawing groups like bromine increase the potential. irb.hr In the context of TBHQ, its interaction with other molecules often involves electron transfer. For example, the reaction between glutathione (B108866) (GSH) and halobenzoquinones is initiated by redox cycling, leading to the formation of halosemiquinone free radicals. researchgate.netacs.org

Nucleophilic Substitution and Michael Addition Mechanisms Involving TBHQ

This compound and its corresponding quinone, tetrabromo-p-benzoquinone (bromanil), are susceptible to nucleophilic attack. Reactions with amines, for instance, can proceed through a 1,4-addition (Michael addition) to the quinone, followed by rearrangement and oxidation. nih.gov

In reactions with nucleophiles like glutathione (GSH), both nucleophilic substitution and Michael addition mechanisms are at play. researchgate.netacs.org The reaction mechanism between GSH and halobenzoquinones involves the substitution of bromine atoms by GSH, as well as the Michael addition of GSH to the benzoquinone ring. researchgate.netacs.org The rate of bromine substitution by GSH is generally faster than the Michael addition. researchgate.netacs.org

The following table summarizes the proposed relative rates of different reactions involving halobenzoquinones and GSH:

| Reaction Type | Relative Rate |

| Formation of Halosemiquinone Radical | Fastest |

| Substitution of Bromine by GSH | > |

| Michael Addition of GSH on Benzoquinone Ring | > |

| Substitution of Chlorine by GSH | > |

| Substitution of Methyl Group by GSH | Slowest |

| This table is based on the proposed reaction rates for halobenzoquinones in general. researchgate.netacs.org |

Intermediate Species Formation (e.g., Semiquinone Radicals, Quinone-Dioxetanes)

The reactions of TBHQ often proceed through the formation of transient, highly reactive intermediate species. As mentioned, the one-electron reduction of the corresponding quinone (tetrabromo-p-benzoquinone) results in the formation of a tetrabromosemiquinone radical anion. irb.hr These semiquinone radicals have been characterized and are known to be involved in the generation of reactive oxygen species. researchgate.netacs.orgacs.org The stability and structure of these radicals can be influenced by their environment, such as the presence of alkali cations in crystal structures. irb.hr

In the presence of hydrogen peroxide, polyhalogenated quinones can lead to the formation of other reactive intermediates. It has been proposed that the interaction between tetrachloro-1,4-benzoquinone (a related haloquinone) and H₂O₂ can generate a quinone-dioxetane intermediate. researchgate.netresearchgate.net These 1,2-dioxetanes are unstable, four-membered ring peroxides that can decompose to produce electronically excited carbonyl species, which is a key step in some chemiluminescent reactions. researchgate.netresearchgate.net The formation of such intermediates is thought to be dependent on the presence of hydroxyl radicals. acs.org

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives from this compound leverages the inherent reactivity of its hydroxyl groups. These transformations are crucial for developing new materials with tailored properties.

Preparation of Halobenzoquinones (HBQs) and Their Analogues

Halobenzoquinones (HBQs) are a class of compounds that have been identified as disinfection byproducts in drinking water and swimming pools. researchgate.netacs.orgnih.govnih.gov this compound is a member of this class. The formation of various HBQs, including chlorinated and brominated species, often occurs through the reaction of disinfectants like chlorine with natural organic matter present in the water. researchgate.netnih.govresearchgate.net

Studies have shown that personal care products such as lotions and sunscreens can act as precursors for the formation of HBQs, including 2,3,5,6-tetrabromo-1,4-benzoquinone (a close derivative of TBHQ), in chlorinated water. researchgate.netnih.gov The presence of bromide ions in the water can lead to the formation of brominated quinones. While this compound is a type of halobenzoquinone, the literature primarily discusses its formation as a product in complex reaction mixtures rather than as a starting material for the synthesis of other HBQs. The transformation of quinones to hydroquinones is a reduction process, and conversely, hydroquinones can be oxidized to quinones. acs.org

Synthesis of Polymeric and Supramolecular Architectures Incorporating TBHQ

This compound's structure makes it an excellent candidate for incorporation into larger, more complex molecular assemblies such as polymers and supramolecular structures.

This compound has been successfully used as a core molecule for the synthesis of dendrimers. nih.gov These highly branched, well-defined macromolecules exhibit unique properties. For instance, thermoresponsive dendrimers have been synthesized by reacting TBHQ with oligoethylene glycol derivatives. nih.govmdpi.com These dendrimers are water-soluble at room temperature and exhibit a lower critical solution temperature (LCST), which is the temperature above which they become insoluble. mdpi.com The synthesis of these dendrimers opens avenues for applications in areas like drug delivery, where temperature changes can trigger the release of a payload.

A study detailed the synthesis of three generations of thermoresponsive dendrimers using TBHQ as the core. The cytotoxic activity of these dendrimers against MCF-7 breast cancer cells was evaluated, with one of the dendrimers showing significant activity. nih.gov This highlights the potential of TBHQ-based dendrimers in biomedical applications.

Table 1: Examples of Dendrimers Synthesized from this compound

| Dendrimer | Core Molecule | Branching Units | Generation | Key Property | Application |

| Thermoresponsive Dendrimer | This compound | Oligoethylene Glycols | 1st, 2nd, 3rd | Thermoresponsive | Cytotoxic agent against cancer cells nih.govmdpi.com |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound, with its two hydroxyl groups, is capable of forming robust hydrogen-bonded networks. The crystal structure of this compound reveals an almost invariant network of O-H···O hydrogen bonds, similar to that of γ-hydroquinone. This demonstrates the robustness of this hydrogen-bonding pattern. In addition to hydrogen bonding, the bromine atoms can participate in polarization-induced X···X contacts, which help to interconnect adjacent layers in the crystal lattice.

This inherent ability to form ordered structures through hydrogen bonding makes this compound a valuable component in the design of supramolecular assemblies and in host-guest chemistry, where a host molecule can encapsulate a guest molecule.

Dendrimer Synthesis from this compound

Derivatization for Enhanced Functionality and Specific Applications

Derivatization is the process of chemically modifying a molecule to produce a new compound with different properties. researchgate.netnih.govnih.govinterchim.fr The hydroxyl groups of this compound are the primary sites for derivatization.

By attaching different functional groups to the hydroxyl moieties, the properties of TBHQ can be tailored for specific applications. As mentioned earlier, the synthesis of thermoresponsive dendrimers is a prime example of derivatization for enhanced functionality. In this case, the attachment of oligoethylene glycol chains imparts water solubility and thermoresponsive behavior to the otherwise water-insoluble TBHQ core. nih.gov

The cytotoxic effects of these dendrimers against cancer cells demonstrate that derivatization can not only alter the physicochemical properties but also introduce new biological activities. nih.govnih.gov The specific design of these derivatives, including the generation number of the dendron and the mode of attachment, can influence their biological properties. nih.gov This tunability is a key advantage of using TBHQ as a scaffold for creating new functional molecules.

Computational Chemistry and Theoretical Studies of Tetrabromohydroquinone

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental to understanding the intrinsic properties of TBHQ. These methods allow for the detailed examination of its electronic characteristics and dynamic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.orgaps.org It is frequently employed to calculate molecular properties and predict the reactivity of chemical compounds. DFT studies on TBHQ can elucidate the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors. These calculations provide insights into how TBHQ is likely to interact with other molecules and its potential to participate in chemical reactions. rsc.orgchemrxiv.org

Key parameters derived from DFT calculations include:

Electron Density Distribution: Reveals the regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and the types of reactions a molecule will undergo.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to quantify the reactivity of TBHQ.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org These simulations provide a view of the dynamic evolution of a system, allowing for the study of conformational changes, interactions with solvent molecules, and binding to biological macromolecules. mdpi.comnih.gov For TBHQ, MD simulations can model its behavior in different environments, such as in aqueous solution or near a biological membrane. dovepress.comrsc.org This information is valuable for understanding how TBHQ might be transported and distributed within a biological system and how it interacts with potential targets. dovepress.com

MD simulations can provide data on:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the TBHQ molecule.

Solvation Effects: Understanding how the presence of a solvent, like water, influences the structure and properties of TBHQ.

Binding Interactions: Simulating the interaction of TBHQ with proteins or other biological molecules to predict binding affinities and modes. mdpi.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Prediction of Reaction Pathways and Energetics

Computational methods, particularly those based on quantum mechanics, can be used to map out the potential energy surface (PES) for chemical reactions involving TBHQ. nih.gov By identifying transition states and calculating activation energies, these studies can predict the most likely pathways for its transformation and degradation. unibo.itosti.govresearchgate.net This is crucial for understanding its metabolic fate and persistence in the environment. For instance, theoretical calculations can explore the energetics of oxidation or other metabolic reactions, providing a detailed, step-by-step description of the chemical changes that TBHQ may undergo. frontiersin.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for TBHQ Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques used to predict the biological activity of chemical compounds based on their molecular structure. frontiersin.orgresearchgate.net For TBHQ and its derivatives, SAR and QSAR models can be developed to correlate specific structural features with their toxicological or pharmacological effects. mdpi.comnih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the molecular descriptors that are most influential. nih.gov Once validated, these models can be used to screen new or untested TBHQ derivatives for their potential activity, prioritizing them for further experimental investigation. frontiersin.org

Key aspects of SAR/QSAR modeling for TBHQ derivatives include:

Descriptor Calculation: A wide range of molecular descriptors, encoding structural, electronic, and physicochemical properties, are calculated for each molecule in the dataset.

Model Development: Statistical methods or machine learning algorithms are used to build a mathematical relationship between the descriptors and the observed biological activity. d-nb.info

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Computational Toxicology and Predictive Modeling for TBHQ

Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals. azolifesciences.commdpi.com For TBHQ, these predictive models can assess its potential for various types of toxicity. nih.gov By integrating data from high-throughput screening assays and using QSAR and other modeling approaches, computational toxicology aims to prioritize chemicals for further testing and to gain insights into their mechanisms of toxicity. inotiv.com This in silico approach plays a vital role in chemical safety assessment by providing rapid and cost-effective methods to evaluate a large number of compounds. azolifesciences.com

Mechanistic Investigations of Biological and Environmental Interactions of Tetrabromohydroquinone

Cellular and Molecular Mechanisms of Interaction

The biological activity of tetrabromohydroquinone is rooted in its chemical reactivity, which drives a cascade of cellular and molecular events. As a member of the haloquinone (B1663269) family, its mechanisms of toxicity often involve oxidative stress and direct interaction with cellular macromolecules. acs.org

This compound is capable of inducing cellular toxicity through the generation of reactive oxygen species (ROS). researchgate.net Quinones are known to be highly redox-active molecules that can participate in redox cycling with their semiquinone radicals. researchgate.net This process can lead to the formation of various ROS, including superoxide (B77818) anions, hydrogen peroxide, and highly reactive hydroxyl radicals. acs.orgresearchgate.net The production of these species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. acs.orgresearchgate.net This oxidative stress, in turn, can cause widespread damage to cellular components. acs.orgresearchgate.net In vitro studies on halobenzoquinones (HBQs) have demonstrated their ability to produce ROS both within cells and in solution. researchgate.net The resulting oxidative damage to cellular proteins and DNA is a key contributor to their cytotoxic effects. acs.orgresearchgate.net

Cellular studies have shown that the antioxidant N-acetyl-l-cysteine (NAC) can significantly reduce the cytotoxicity induced by some halobenzoquinones, which supports the hypothesis that oxidative stress is a primary contributor to their toxicity. acs.org The generation of ROS by HBQs has been observed to be concentration-dependent in cell lines like T24 bladder cancer cells. acs.org

Table 1: Key Reactive Oxygen Species Implicated in TBHQ-Induced Oxidative Stress

| Reactive Oxygen Species (ROS) | Chemical Formula | Role in Oxidative Stress |

| Superoxide Anion | O₂⁻ | A primary ROS formed from the one-electron reduction of molecular oxygen. It can lead to the formation of other ROS. acs.org |

| Hydrogen Peroxide | H₂O₂ | A more stable ROS that can diffuse across membranes and is a precursor to the highly reactive hydroxyl radical. acs.orgresearchgate.net |

| Hydroxyl Radical | •OH | An extremely reactive species that can indiscriminately damage all types of macromolecules, including DNA, proteins, and lipids. acs.orgresearchgate.net |

A significant mechanism of this compound-induced cytotoxicity involves the depletion of cellular glutathione (B108866) (GSH). researchgate.netacs.org Glutathione is a critical endogenous antioxidant that protects cells by scavenging free radicals and conjugating with electrophilic compounds. researchgate.net Halobenzoquinones, including by inference TBHQ, can directly react with GSH. researchgate.netacs.org This reaction leads to the formation of various glutathionyl conjugates (HBQ-SG). researchgate.netacs.org

The formation of these conjugates has been studied using techniques like high-performance liquid chromatography-high-resolution mass spectrometry. researchgate.netacs.org Research has shown that the extent and nature of glutathionyl conjugate formation can vary depending on the initial molar ratio of GSH to the halobenzoquinone. researchgate.netacs.org The reaction mechanism between GSH and HBQs is complex, involving redox cycling-induced formation of halosemiquinone free radicals and glutathione disulfide, Michael addition, and nucleophilic substitution. researchgate.netresearchgate.net The depletion of the cellular GSH pool compromises the cell's ability to counteract oxidative stress, thereby exacerbating the damage caused by ROS. researchgate.net

This compound and related haloquinones are recognized for their potential to cause genotoxicity, a key aspect of which is the formation of DNA adducts. acs.orgresearchgate.net DNA adducts are segments of DNA that are covalently bound to a chemical, which can lead to mutations if not repaired. wikipedia.org The formation of these adducts is a critical step in chemical carcinogenesis. nih.gov

There are two primary pathways for HBQ-induced genotoxicity. One involves the oxidative damage to DNA by ROS generated during the redox cycling of the quinone. acs.org This can lead to the formation of oxidatively damaged DNA bases, such as 8-hydroxydeoxyguanosine (8-OHdG), as well as DNA strand breaks and apurinic/apyrimidinic (AP) sites. acs.orgresearchgate.net The second pathway involves the direct covalent binding of the quinone molecule to DNA, forming DNA adducts. acs.org As electrophiles, quinones can act as Michael acceptors, allowing them to alkylate nucleophilic sites on DNA bases. researchgate.net The N7 position of guanine (B1146940) is a particularly common site for adduct formation. nih.gov

Beyond direct DNA damage, the genotoxicity of this compound and its analogs is compounded by their ability to interfere with DNA maintenance and repair systems. Cellular mechanistic studies have indicated that HBQs can inhibit the activity of DNA repair enzymes. acs.orgresearchgate.net This inhibition hampers the cell's ability to correct DNA lesions, such as adducts and strand breaks, increasing the likelihood that this damage will become permanent mutations during DNA replication.

Furthermore, HBQs have been shown to affect genome-wide DNA methylation patterns. acs.orgresearchgate.net DNA methylation is a crucial epigenetic mechanism that regulates gene expression. Alterations in DNA methylation patterns can lead to aberrant gene activation or silencing, which is a hallmark of carcinogenesis. The combined effects of DNA adduct formation, inhibition of DNA repair, and disruption of DNA methylation contribute significantly to the potential genotoxic and carcinogenic properties of these compounds. acs.orgresearchgate.net

The reactivity of this compound extends to interactions with a wide range of cellular proteins and other macromolecules. acs.orgresearchgate.net As electrophilic Michael acceptors, quinones can covalently bind to nucleophilic amino acid residues (such as cysteine) in proteins, a process known as alkylation. researchgate.net This can alter the structure and function of critical cellular proteins, including enzymes involved in metabolism, signaling, and cellular defense. acs.org

Protein carbonylation, a form of irreversible oxidative damage to proteins, has been observed to increase in cells exposed to HBQs. acs.org This indicates that in addition to direct alkylation, proteins are also targets of the oxidative stress induced by these compounds. The covalent binding of TBHQ and its metabolites to essential proteins and macromolecules can disrupt cellular homeostasis and contribute to cytotoxicity. acs.org

Effects on DNA Repair Enzymes and Genome-Wide DNA Methylation

Environmental Fate and Transformation Mechanisms

The environmental behavior of this compound is an area of ongoing investigation. Based on the properties of related brominated compounds, it is expected to exhibit persistence in various environmental compartments. chemicalbook.com Physicochemical properties suggest that compounds like tetrabromobisphenol A (TBBPA), a related brominated flame retardant, partition predominantly to sediment and soil. chemicalbook.comchemicalbook.com

Available studies on TBBPA indicate that it is persistent in water, soil, and sediment, with half-lives that can extend for many months. chemicalbook.comchemicalbook.com While specific degradation pathways for TBHQ are not extensively detailed in the provided context, general transformation processes for organic pollutants in the environment include photolysis, hydrolysis, and microbial degradation. up.pt Biotic degradation can lead to the mineralization of chemicals, but in some cases, transformation products can be more persistent or toxic than the parent compound. up.pt Computational tools are being developed to predict the environmental transformation products of complex organic molecules, which could be applied to better understand the fate of TBHQ. nih.gov

Transformation Products and Their Environmental Significance

When chemical compounds undergo degradation in the environment, either through biotic or abiotic processes, they can form new compounds known as transformation products (TPs). battelle.orgnih.gov These TPs can sometimes be more persistent or toxic than the parent compound, making their identification and characterization crucial for a complete environmental risk assessment. battelle.orgnih.gov

The transformation of halobenzoquinones, a class of compounds to which the oxidized form of TBHQ belongs, has been studied in the context of water disinfection. researchgate.netacs.org These studies indicate that hydrolysis and dehalogenation are common transformation pathways, leading to the formation of hydroxylated and dehalogenated quinones. researchgate.netacs.org For example, it has been postulated that 2,5-dibromohydroquinone (B82636) can be metabolized to 2,5-dibromoquinone. acs.org It is therefore plausible that the degradation of this compound could lead to various brominated and hydroxylated intermediates, such as tribromohydroquinone, dibromohydroquinone, and brominated benzoquinones.

Mechanisms of Bioluminescence Involving this compound

Bioluminescence is the production and emission of light by a living organism as the result of a chemical reaction. clu-in.org These reactions typically involve a substrate, generically called a luciferin, and an enzyme, a luciferase. clu-in.org The mechanism is a form of chemiluminescence, where a chemical reaction produces an electronically excited intermediate that emits a photon upon returning to its ground state. acs.orglibretexts.org

This compound has been identified as a key component in the bioluminescent system of the acorn worm, Ptychodera flava. nih.gov In this organism, TBHQ acts as a luminous substance. It emits green light upon reaction with hydrogen peroxide under basic conditions. nih.gov However, since hydroquinones themselves are generally not fluorescent, another molecule must act as the light emitter. nih.gov Spectral analysis has identified riboflavin (B1680620) as the likely light-emitting fluorophore in this system. nih.gov The bioluminescence spectrum observed in P. flava can be replicated in vitro by mixing TBHQ, riboflavin, and hydrogen peroxide in a basic solution. nih.gov

The general mechanism is believed to involve the oxidation of this compound by hydrogen peroxide. This reaction generates a high-energy intermediate. researchgate.netacs.org This energy is then transferred non-radiatively to the riboflavin molecule, a process known as Chemiluminescence Resonance Energy Transfer (CRET). researchgate.net The excited riboflavin molecule then relaxes to its ground state by emitting a photon of green light. The reaction between halogenated quinones and hydrogen peroxide can be complex, potentially involving the formation of novel quinone enoxy/ketoxy radicals and dioxetane intermediates. researchgate.net This process is an example of the diverse chemical strategies that have evolved to produce light in nature. wiley.com

Table 4: Components of the Ptychodera flava Bioluminescence System

| Component | Chemical Name/Type | Role in Luminescence | Source |

|---|---|---|---|

| Luminous Substance | This compound | Reacts with oxidant to generate energy | nih.gov |

| Oxidant | Hydrogen Peroxide | Oxidizes the luminous substance | nih.gov |

| Light Emitter (Fluorophore) | Riboflavin | Accepts energy and emits light | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Tetrabromohydroquinone

High-Resolution Mass Spectrometry for Metabolite Identification and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of tetrabromohydroquinone, offering unparalleled accuracy and sensitivity for the identification of its metabolites and for probing reaction mechanisms. nih.govijpras.com Techniques such as Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR-MS) and quadrupole time-of-flight (Q-TOF) mass spectrometry provide high-resolution mass data (typically with less than 5 ppm deviation), which allows for the confident determination of elemental compositions for both the parent compound and its transformation products. nih.govmdpi.com

In mechanistic studies, HRMS is instrumental in identifying transient intermediates and final products of chemical or biological reactions. For instance, in studies of the interaction between halobenzoquinones and biological thiols like glutathione (B108866), HRMS has been used to identify various glutathionyl conjugates. researchgate.net This is achieved by accurately measuring the mass of the resulting adducts, which provides direct evidence for specific reaction pathways. The high resolving power of these instruments can distinguish between isobaric species—molecules with the same nominal mass but different elemental compositions—which is crucial for unambiguous metabolite identification in complex biological matrices. nih.govthermofisher.com

Modern HRMS platforms, often coupled with liquid chromatography (LC), enable the separation and identification of a wide array of metabolites in a single analysis. ijpras.comnih.gov Data acquisition methods such as all-ion fragmentation (AIF) collect full-scan MS and MS/MS data simultaneously, providing both precursor ion and fragment ion information. nih.gov This comprehensive dataset, when combined with retention time and isotopic pattern analysis, significantly enhances the confidence in metabolite annotation. nih.gov

Table 1: Applications of High-Resolution Mass Spectrometry in this compound Research

| Application | Technique | Information Obtained | Reference |

| Metabolite Identification | LC-HRMS (Q-TOF, FT-ICR) | Accurate mass, elemental composition, and structure of metabolites. | nih.govijpras.com |

| Mechanistic Studies | HRMS | Identification of reaction intermediates and products. | researchgate.net |

| Complex Mixture Analysis | LC-HRMS with AIF | Separation and identification of multiple components in biological samples. | nih.gov |

| Isotopic Pattern Analysis | HRMS | Confirmation of the presence and number of bromine atoms in metabolites. | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals. bruker.combruker.comwikipedia.org This makes it an indispensable tool for investigating the redox chemistry of this compound, which can involve the formation of semiquinone radical anions. EPR spectroscopy is unique in its ability to directly detect unpaired electrons, providing unambiguous evidence of their existence. bruker.comnih.gov

The technique works by applying a magnetic field to a sample, which splits the energy levels of the electron spins. srce.hr Transitions between these spin states are induced by microwave radiation, and the resulting absorption spectrum provides a wealth of information. bruker.com Analysis of the EPR spectrum can reveal the identity of the radical species, its concentration, and details about its electronic and spatial structure. bruker.combruker.com

In the context of this compound, EPR can be used to monitor the generation of free radicals during its oxidation or in its interactions with other molecules. bruker.com Spin trapping techniques can be employed to detect and identify short-lived, highly reactive radicals. srce.hr In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. This approach can provide insights into reaction kinetics and mechanisms. bruker.comsrce.hr

Table 2: Key Features of EPR Spectroscopy for Radical Detection

| Feature | Description | Reference |

| Specificity | Directly detects species with unpaired electrons. | bruker.comwikipedia.org |

| Sensitivity | Capable of detecting very low concentrations of radicals. | srce.hr |

| Structural Information | Provides data on the identity and environment of the radical. | bruker.combruker.com |

| Kinetic Analysis | Can be used to follow the kinetics of radical reactions. | bruker.com |

UV/Vis and Fluorescence Spectroscopy for Mechanistic Insights and Sensor Development

UV/Vis and fluorescence spectroscopy are versatile techniques used to study the electronic properties of this compound and its interactions, providing mechanistic insights and forming the basis for sensor development. labmate-online.com UV/Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to electronic transitions. researchgate.net Changes in the absorption spectrum of this compound upon interaction with other molecules or changes in its environment can provide information about complex formation, reaction kinetics, and binding events. mdpi.commdpi.com For instance, UV-visible spectral titration is a common method to study the binding modalities between molecules and DNA. mdpi.com

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is generally more sensitive and selective than UV/Vis spectroscopy. biocompare.comproteus-instruments.com While not all molecules fluoresce, those that do can be studied at much lower concentrations. biocompare.com This technique is particularly useful for developing sensitive chemosensors. semanticscholar.org A chemosensor for a specific analyte might exhibit a change in its fluorescence intensity or a shift in its emission wavelength upon binding to the target. For example, a coumarin-derivative chemosensor has been used in conjunction with a low-cost spectrophotometer to detect mercuric ions. semanticscholar.org

The combination of UV/Vis and fluorescence spectroscopy can be particularly powerful. labmate-online.combiocompare.com UV/Vis can be used to determine the optimal excitation wavelength for a fluorescence experiment or to quantify the concentration of a sample before fluorescence analysis. labmate-online.com Together, these techniques can be used to investigate reaction mechanisms, such as those involving charge-transfer complexes or the generation of new chromophoric or fluorophoric species. mdpi.comwu.ac.th

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed molecular structure of this compound and its derivatives. ebsco.commdpi.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ebsco.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for initial structural characterization. mdpi.com

For more complex structural elucidation, two-dimensional (2D) NMR experiments are employed. mdpi.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining stereochemistry. mdpi.com

Beyond static structural information, NMR is also a valuable tool for mechanistic studies. nih.gov By monitoring the changes in the NMR spectrum over time, the kinetics of a reaction can be followed. conductscience.com It allows for the identification of intermediates and products in real-time, providing a detailed picture of the reaction pathway. nih.govrsc.org The quantitative nature of NMR allows for the determination of the concentration of different species in a reaction mixture. mdpi.com

Table 3: Common NMR Experiments for Studying this compound

| Experiment | Information Provided | Application | Reference |

| ¹H NMR | Number, type, and connectivity of protons. | Basic structural characterization. | mdpi.com |

| ¹³C NMR | Number and type of carbon atoms. | Carbon skeleton determination. | mdpi.com |

| COSY | ³J(H,H) correlations. | Proton-proton connectivity. | mdpi.com |

| HSQC | ¹J(C,H) correlations. | Direct carbon-proton attachments. | mdpi.com |

| HMBC | ²⁻³J(C,H) correlations. | Long-range carbon-proton connectivity. | mdpi.com |

| NOESY | Through-space proton-proton interactions. | Stereochemistry and conformation. | mdpi.com |

X-ray Diffraction (XRD) and Crystallography for Solid-State Characterization

X-ray diffraction (XRD) is the primary technique for the definitive determination of the three-dimensional atomic and molecular structure of crystalline materials, including this compound. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths and angles. wikipedia.orgiastate.edu

Single-crystal X-ray diffraction provides the most detailed structural information. iastate.edu This technique requires a high-quality single crystal of the compound. The resulting data allows for the complete elucidation of the molecular structure, including the conformation of the molecule and the nature of intermolecular interactions such as hydrogen bonding and halogen bonding in the solid state. wikipedia.org

Powder X-ray diffraction (PXRD) is used when suitable single crystals are not available or for the analysis of polycrystalline materials. americanpharmaceuticalreview.com While it provides less structural detail than the single-crystal method, PXRD is a powerful tool for phase identification, as each crystalline solid has a unique diffraction pattern that serves as a "fingerprint". americanpharmaceuticalreview.commdpi.com It can be used to confirm the identity of a synthesized compound, assess its purity, and identify different polymorphic forms. americanpharmaceuticalreview.comslideshare.net

Table 4: X-ray Diffraction Techniques for Solid-State Analysis

| Technique | Sample Requirement | Information Obtained | Reference |

| Single-Crystal XRD | High-quality single crystal | Complete 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | wikipedia.orgiastate.edu |

| Powder XRD (PXRD) | Crystalline powder | Phase identification, assessment of crystallinity and purity, analysis of polymorphs. | americanpharmaceuticalreview.commdpi.com |

Research Applications and Potential of Tetrabromohydroquinone and Its Derivatives

Materials Science and Engineering Applications

The unique chemical architecture of tetrabromohydroquinone makes it a valuable precursor in materials science for creating novel polymers and functional materials. cymitquimica.com Its ability to be incorporated into larger molecular structures enables the development of materials with specific electronic, thermal, and sensory properties.

This compound is utilized as a fundamental building block in the synthesis of functional organic materials. hilarispublisher.com These materials are designed to possess specific properties for applications in fields like electronics and optoelectronics. gust.edu.kw The synthesis often involves creating derivatives by modifying the hydroxyl groups, which can then be polymerized or assembled into more complex structures. frontierspecialtychemicals.comabcr.com The development of organic semiconductors, for instance, relies on the precise design of molecular structures to achieve desired charge transport properties. european-mrs.comsigmaaldrich.com Researchers have explored various synthetic methods, including hot-injection techniques for creating crystalline nanomaterials and vapor deposition methods for fabricating thin films. rsc.orgrwth-aachen.de The resulting materials, such as conjugated polymers and covalent organic frameworks, are investigated for their potential in creating advanced electronic components. liverpool.ac.ukstanford.edu

A significant area of research involves the use of this compound as a core for synthesizing thermoresponsive polymers and dendrimers. nih.govresearchgate.net These "smart" materials exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution when heated above a specific temperature, known as the cloud point temperature (T_CP). uochb.cznih.govmdpi.com

Researchers have successfully synthesized thermoresponsive dendrimers by reacting this compound with oligoethylene glycol derivatives. nih.gov These dendrimers are water-soluble at room temperature and display sharp, reversible phase transitions at elevated temperatures. researchgate.net The specific T_CP can be fine-tuned by altering the chemical structure of the attached polymer chains. uochb.czmdpi.com This behavior is critical for applications where temperature-triggered responses are desired. For example, studies have described the synthesis of first- and second-generation dendrimers based on a this compound core, demonstrating the versatility of this approach in creating complex, functional macromolecules. researchgate.net

Table 1: Properties of Thermoresponsive Dendrimers Based on this compound This table is interactive. Click on the headers to sort the data.

| Dendrimer ID | Generation | Attached Group | Cloud Point (T_CP) in Aqueous Solution (0.25 wt%) |

|---|---|---|---|

| D1 | First | Oligoethylene Glycol Derivative 1 | Data not specified in results |

| D2 | First | Oligoethylene Glycol Derivative 2 | Data not specified in results |

| D3 | Second | Oligoethylene Glycol Derivative 3 | Data not specified in results |

Data derived from studies on oligoethylene glycol dendrimers synthesized from this compound. nih.gov

The derivatives of this compound are explored for their potential in organic electronics, including Organic Light-Emitting Devices (OLEDs) and biosensors. sigmaaldrich.com In OLEDs, organic materials are used as the emissive layer where light is generated upon the recombination of charges. sigmaaldrich.com The performance of these devices, including their efficiency and lifespan, is highly dependent on the molecular structure and energy levels of the organic materials used for charge transport and emission. rwth-aachen.deresearchgate.net Derivatives of compounds like this compound can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs. researchgate.net

In the field of biosensors, optical methods such as photoluminescence are often employed for detection. hilarispublisher.com Organic molecules that can act as fluorescent probes are integral to these systems. The structural backbone of this compound can be functionalized to create derivatives that exhibit specific responses, such as a change in fluorescence, in the presence of a target analyte. jlu.edu.cn For example, OLEDs can be used as integrated excitation light sources in miniaturized, low-cost optical biosensors for detecting analytes like dissolved oxygen. hilarispublisher.com

Thermoresponsive Polymers and Dendrimers

Catalysis and Photoremediation Research

This compound and its derivatives are investigated for their roles in catalysis and environmental remediation, particularly in photocatalysis. Photocatalysis utilizes a light-absorbing material (a photocatalyst) to initiate chemical reactions, such as the degradation of environmental pollutants. nih.govfrontiersin.org The process typically involves the generation of highly reactive oxygen species upon light excitation, which then break down complex organic molecules into simpler, less harmful substances like water and carbon dioxide. frontiersin.org

Research in this area includes the development of novel photocatalytic systems for degrading dyes and other organic pollutants from wastewater. mdpi.com Studies have demonstrated the effective degradation of contaminants like tetracycline (B611298) antibiotics and various dyes using semiconductor photocatalysts under visible or solar light. frontiersin.orgmdpi.comnih.gov While not always the primary catalyst, compounds like this compound can be part of the molecular design of more complex systems or used in mechanistic studies to understand electron transfer processes. For instance, the chemiluminescence produced from the reaction of this compound with hydrogen peroxide has potential applications in detecting reactive oxygen species, which are central to photocatalytic degradation mechanisms. researchgate.net The goal is to develop efficient, stable, and often reusable catalysts for environmental cleanup. mdpi.commdpi.com

Table 2: Examples of Photocatalytic Degradation Studies This table is interactive. You can filter the data by entering keywords in the search box.

| Pollutant | Photocatalyst | Light Source | Degradation Efficiency | Kinetic Model |

|---|---|---|---|---|

| Reactive Red & Turquoise Dyes | TiO₂/Xanthan Gum | Solar Light | 92.5% & 90.8% | Pseudo-first-order |

| Tetracycline & Oxytetracycline | BiVO₄ | Solar Light | 72% & 83% | First-order |

| Tetracycline | ZnO/NiFe₂O₄/Co₃O₄ | Solar Light | 98% | Pseudo-first-order |

This table summarizes findings from various photocatalysis studies to provide context for the application area. mdpi.commdpi.comnih.gov

Advanced Chemical Synthesis and Intermediates for Specialty Chemicals

This compound is a recognized intermediate in advanced organic synthesis. An intermediate is a molecule formed during the stages of a chemical reaction that is subsequently used to produce the final product. libretexts.orgzamann-pharma.com Due to its multiple reactive sites (two hydroxyl groups and four bromine atoms), it serves as a versatile starting material, or building block, for constructing more complex molecules. cymitquimica.comfrontierspecialtychemicals.comabcr.comcymitquimica.com

In synthetic chemistry, it is used to prepare a variety of compounds, including pigments, fluorescent dyes, and antioxidants. The process involves a planned sequence of chemical transformations where this compound is modified step-by-step. zamann-pharma.com For example, the hydroxyl groups can be reacted to form ethers or esters, while the bromine atoms can be replaced through cross-coupling reactions, a powerful method in modern chemistry for forming carbon-carbon or carbon-heteroatom bonds. abcr.comresearchgate.net This versatility allows chemists to use this compound to build the core structures of specialty chemicals, which are high-value products used in a wide range of industries. dixiechemical.com Its role as a chiral building block has also been noted in the synthesis of complex natural products. nih.gov

Biological and Medical Research Applications

In biological and medical research, this compound and its derivatives are primarily studied for their bioactivity. sciepub.combcsrj.com A key area of investigation is their potential as anticancer agents. nih.gov Research has shown that dendrimers synthesized using a this compound core exhibit cytotoxic activity against cancer cell lines. nih.govresearchgate.net

Specifically, three different thermoresponsive dendrimers (D1, D2, and D3) with an oligoethylene glycol structure built around a this compound center were tested against the MCF-7 breast cancer cell line. nih.gov All three dendrimers showed notable cytotoxicity. One particular first-generation dendrimer, D2, was found to be the most effective, showing an IC₅₀ value of 1.07 µg/mL. nih.gov The IC₅₀ value represents the concentration of a substance required to inhibit a biological process, in this case, cell proliferation, by 50%. Such studies are foundational in the search for new therapeutic compounds. researchgate.net Additionally, water-soluble derivatives of other polymers, like chitosan, have been explored for their antioxidant and anticancer activities, highlighting a broader research interest in functional polymers for biomedical applications. primescholars.com

Table 3: Cytotoxicity of this compound-Based Dendrimers against MCF-7 Cells This table is interactive. Click on the headers to sort the data.

| Dendrimer | IC₅₀ (µg/mL) | Resistant Fraction (%) |

|---|---|---|

| D1 | Modest cytotoxicity | Data not specified in results |

| D2 | 1.07 | 1.97 |

| D3 | Modest cytotoxicity | Data not specified in results |

Source: Data from a study on the cytotoxic activity of thermoresponsive dendrimers based on this compound. nih.gov

Q & A

Q. What are the critical physicochemical properties of TBHQ that influence its experimental handling and stability?

TBHQ’s low water solubility and oxidative stability require careful solvent selection (e.g., dimethyl sulfoxide or ethanol) and inert atmospheric conditions (e.g., nitrogen purge) during storage and reaction setups. Its brominated structure increases reactivity under UV light, necessitating amber glassware and controlled lighting . Analytical techniques like UV-Vis spectroscopy and HPLC are recommended to monitor degradation products over time .

Q. How can researchers mitigate safety risks when handling TBHQ in laboratory settings?

TBHQ’s toxicity mandates strict PPE protocols (nitrile gloves, lab coats, safety goggles) and fume hood use. Immediate decontamination for skin/eye contact involves flushing with water for 15+ minutes, followed by medical evaluation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. What analytical methods are most effective for quantifying TBHQ in complex matrices (e.g., biological samples)?

Reverse-phase HPLC with UV detection (λ = 254 nm) provides high sensitivity for TBHQ quantification. For trace analysis, LC-MS/MS using electrospray ionization in negative mode improves specificity. Validation should include spike-recovery tests and calibration curves (R² > 0.99) to ensure precision .

Q. How does TBHQ’s solubility profile impact its application in biological assays?

TBHQ’s hydrophobicity limits direct use in aqueous systems. Researchers often employ co-solvents (e.g., PEG-400) or formulate it into dendrimers or micelles to enhance bioavailability. Solubility parameters (Hansen solubility coefficients) should guide solvent selection for in vitro studies .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of TBHQ derivatives in cytotoxicity studies?

Systematic SAR analysis involves synthesizing analogs with varying bromination patterns (e.g., mono-, di-, tri-bromo derivatives) and testing against cancer cell lines (e.g., MCF-7, IC50 assays). Computational modeling (DFT for electron distribution, molecular docking for target affinity) paired with in vitro data identifies critical functional groups .

Q. How can contradictory data on TBHQ’s cytotoxic mechanisms be resolved?

Contradictions (e.g., apoptosis vs. necrosis dominance) may arise from cell-type specificity or concentration thresholds. Researchers should:

- Replicate studies under standardized conditions (e.g., ISO 10993-5 for biocompatibility testing).

- Use multiplex assays (caspase-3/7, ATP levels, LDH release) to capture multiple death pathways.

- Apply meta-analysis to published datasets, accounting for variables like exposure time and culture media .

Q. What methodologies optimize TBHQ’s incorporation into drug delivery systems (e.g., dendrimers) while retaining bioactivity?

Stepwise conjugation via ester or amide linkages preserves the quinone core’s redox activity. Characterization requires MALDI-TOF for molecular weight validation and TEM for nanostructure imaging. In vitro release studies (pH 5.0 vs. 7.4 buffers) assess stimuli-responsive behavior .

Q. How can computational models predict TBHQ’s environmental persistence and toxicity in ecotoxicology research?

QSAR models trained on brominated aromatic compounds estimate biodegradation half-lives and LC50 values for aquatic organisms. Molecular dynamics simulations predict soil sorption coefficients (Koc), validated via OECD 121 guideline tests .

Q. What statistical approaches are suitable for analyzing dose-response data in TBHQ toxicity studies?

Non-linear regression (e.g., four-parameter logistic model) fits IC50/EC50 curves. Bayesian hierarchical models account for inter-experimental variability. Sensitivity analysis identifies outliers linked to confounding factors (e.g., serum batch differences) .

Q. How do researchers address reproducibility challenges in TBHQ synthesis protocols?

Reproducibility requires strict control of bromination stoichiometry (e.g., Br2:HQ molar ratio) and reaction kinetics (monitored via inline IR spectroscopy). Detailed reporting of catalyst purity (e.g., FeCl3 vs. AlCl3), solvent grades, and quenching methods minimizes variability .

Methodological Guidance

- Literature Review : Use SciFinder and Reaxys to compile TBHQ’s synthetic routes, toxicity profiles, and applications. Prioritize primary sources (ACS, RSC journals) over patents .

- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For cytotoxicity studies, include positive controls (e.g., doxorubicin) and validate via ANOVA with post-hoc Tukey tests .

- Data Presentation : Follow ACS Style Guides for spectra (δ ppm for NMR, cm⁻¹ for IR) and cytotoxicity data (mean ± SD, n ≥ 3). Avoid overcrowding figures; use SI for raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.